molecular formula C22H19N3O5 B2885358 5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-85-1

5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2885358
CAS No.: 1020978-85-1
M. Wt: 405.41
InChI Key: UKQFWUFUPFPXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[4,5-b]pyridine class, a scaffold known for diverse biological activities, including kinase inhibition and antimicrobial properties. Its structure features:

  • Core: A 3H-imidazo[4,5-b]pyridine system.
  • Substituents:
    • A 2,4-dimethoxyphenyl group at position 5.
    • A 4-methoxyphenyl group at position 2.
    • A carboxylic acid group at position 6.

The methoxy groups enhance lipophilicity and influence binding interactions, while the carboxylic acid improves solubility and enables salt formation for pharmaceutical applications.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-28-13-6-4-12(5-7-13)20-24-19-16(22(26)27)11-17(23-21(19)25-20)15-9-8-14(29-2)10-18(15)30-3/h4-11H,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQFWUFUPFPXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=C(C=C(C=C4)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a derivative of imidazo[4,5-b]pyridine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N2O4\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_4

This structure features a fused imidazo[4,5-b]pyridine ring with methoxy and carboxylic acid substituents that are believed to enhance its biological activity.

Biological Activity Overview

Imidazo[4,5-b]pyridine derivatives have been studied for various pharmacological effects. The biological activities of This compound include:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines.
  • Antibacterial Activity : Limited antibacterial activity has been observed.
  • Antiviral Activity : Potential antiviral properties warrant further investigation.

Antiproliferative Activity

In vitro studies have demonstrated that the compound possesses notable antiproliferative effects against several human cancer cell lines. The following table summarizes the antiproliferative activity observed in various studies:

Cell LineIC50 (µM)Reference
LN-229 (Glioblastoma)1.8
HCT-116 (Colorectal Carcinoma)0.7
NCI-H460 (Lung Carcinoma)1.5
HeLa (Cervical Cancer)3.0
SW620 (Colorectal Cancer)2.5

The most pronounced activity was noted in colon carcinoma cell lines, where the compound demonstrated IC50 values in the low micromolar range.

Antibacterial Activity

While many imidazo[4,5-b]pyridine derivatives show antibacterial properties, this specific compound exhibited limited activity against selected bacterial strains. Notably:

  • Moderate activity against E. coli was recorded with a MIC value of 32 µM.
  • Other tested strains did not show significant antibacterial effects.

Antiviral Activity

The antiviral potential of This compound has not been extensively studied. However, preliminary data suggest that it may interact with viral DNA and RNA, similar to other imidazo[4,5-b]pyridine derivatives.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of imidazo[4,5-b]pyridine derivatives. For instance:

  • Synthesis and Evaluation : A series of amidino-substituted imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their biological activities. The introduction of specific substituents significantly influenced their antiproliferative efficacy.
  • Mechanism of Action : Research indicates that these compounds may exert their effects by intercalating into DNA or inhibiting key enzymes involved in cell proliferation.
  • Therapeutic Potential : Given their diverse activities, these compounds hold promise as potential therapeutic agents in oncology and infectious diseases.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share the imidazo[4,5-b]pyridine core but differ in substituents, affecting physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 5-(2,4-dimethoxyphenyl), 2-(4-methoxyphenyl), 7-carboxylic acid C22H19N3O5 405.4 High solubility due to carboxylic acid; potential kinase inhibition. N/A (hypothetical)
5-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 5-(3-ethoxy-4-hydroxyphenyl), 2-(4-methoxyphenyl), 7-carboxylic acid C22H19N3O5 405.4 Ethoxy group increases lipophilicity; hydroxyl enables hydrogen bonding.
5-(3-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 5-(3-hydroxy-4-methoxyphenyl), 2-(4-methoxyphenyl), 7-carboxylic acid C21H17N3O5 391.4 Reduced steric bulk compared to dimethoxy analogs; enhanced polarity.
Methyl 5-(3,4-dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (VI116) 5-(3,4-dimethoxyphenyl), 7-methyl ester, 3-(2-hydroxyethyl) C17H21N5O5 375.4 Ester group reduces solubility; hydroxyethyl enhances flexibility.
N-(3-Chloro-4-fluorophenyl)-N’-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboximidamide 7-carboximidamide, N’-hydroxy, 3-chloro-4-fluorophenyl C15H11ClFN5O 347.7 Carboximidamide group may enhance target specificity; halogenated aryl improves bioavailability.

Research Findings and Pharmacological Implications

c. Thermodynamic and Physical Properties
  • Melting Points : Esters (VI116) typically have lower melting points (~100–150°C) than carboxylic acids (>200°C) due to weaker intermolecular forces .
  • pKa : The carboxylic acid group (pKa ~2–3) ionizes at physiological pH, enhancing solubility but limiting passive diffusion .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy groups at 2,4- and 4-positions) and confirms aromatic proton environments .
  • X-ray Crystallography : Resolves regiochemical ambiguities in the imidazo-pyridine core and validates spatial orientation of substituents (e.g., dihedral angles between dimethoxyphenyl and pyridine rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₂₄H₂₁N₃O₅) and detects fragmentation patterns .

What methodologies address low solubility in biological assays?

Advanced Research Question
The carboxylic acid group confers pH-dependent solubility. Strategies include:

  • Salt Formation : Use sodium bicarbonate to prepare water-soluble sodium salts.
  • Prodrug Derivatization : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with in vivo hydrolysis regenerating the active form .
  • Co-solvent Systems : Employ DMSO/PBS mixtures (≤10% DMSO) for in vitro assays while monitoring solvent interference .

How can computational methods optimize synthetic yield and regioselectivity?

Advanced Research Question

  • Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to predict regioselectivity in cyclization or substitution steps .
  • Machine Learning : Train models on PubChem data (e.g., similar imidazo-pyridines) to identify optimal catalysts, solvents, and temperatures .
  • In Silico Screening : Dock intermediates to identify steric/electronic barriers in multi-step syntheses .

How to resolve contradictory biological activity data across studies?

Advanced Research Question
Discrepancies may arise from substituent effects or assay conditions. Mitigation strategies:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-trifluoromethyl vs. 4-methoxyphenyl derivatives) to isolate substituent contributions .
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., binding mode consistency across X-ray structures) .

What experimental designs elucidate substitution reaction mechanisms?

Advanced Research Question

  • Isotopic Labeling : Use deuterated methoxy groups to track kinetic isotope effects in electrophilic substitution .
  • Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .
  • Competition Experiments : Compete 2,4-dimethoxyphenyl with other aryl groups to assess electronic vs. steric directing effects .

How to identify biological targets for this compound?

Advanced Research Question

  • Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Docking Simulations : Screen against kinase or GPCR libraries using AutoDock Vina, prioritizing targets with high docking scores and conserved binding motifs .
  • Gene Knockdown : siRNA silencing of candidate targets (e.g., ACE or MAP kinases) to correlate with activity loss .

What strategies improve regiochemical control during core functionalization?

Advanced Research Question

  • Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution to specific positions .
  • Microwave Synthesis : Enhance reaction homogeneity and reduce side products in cyclization steps .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block reactive sites during intermediate steps .

How to validate the compound’s stability under physiological conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light, with HPLC monitoring of degradation products .
  • Metabolic Stability Assays : Incubate with liver microsomes and quantify parent compound depletion via LC-MS .
  • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction, which impacts bioavailability .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for high-purity batches .
  • Solvent Selection : Transition from DMF to ethanol/water systems to reduce toxicity and cost .
  • Yield Optimization : Use design of experiments (DoE) to statistically optimize temperature, catalyst loading, and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.